molecular formula C8H15NO7 B592438 2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid CAS No. 60644-20-4

2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid

Cat. No.: B592438
CAS No.: 60644-20-4
M. Wt: 237.208
InChI Key: BVWXBDYZZFSXIL-CCXZUQQUSA-N
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Description

2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid is a compound that consists of a mixture of diastereomers of fructosyl glycine. This compound is often used in biochemical and proteomics research due to its unique properties and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fructosyl Glycine alpha/beta Mixture involves the reaction of fructose with glycine under controlled conditions. The reaction typically takes place in an aqueous medium at a slightly acidic pH to facilitate the formation of the glycosidic bond between fructose and glycine. The mixture of diastereomers is obtained due to the different spatial arrangements of the atoms around the glycosidic bond.

Industrial Production Methods

Industrial production of Fructosyl Glycine alpha/beta Mixture follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors where fructose and glycine are mixed under controlled temperature and pH conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired mixture of diastereomers.

Chemical Reactions Analysis

Types of Reactions

Fructosyl Glycine alpha/beta Mixture undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The glycosidic bond can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Fructosyl Glycine alpha/beta Mixture has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

    Industry: Used in the production of various biochemical products and as a research tool in proteomics.

Mechanism of Action

The mechanism of action of Fructosyl Glycine alpha/beta Mixture involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form stable complexes with these targets, affecting their activity and function. The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems.

Comparison with Similar Compounds

Fructosyl Glycine alpha/beta Mixture can be compared with other similar compounds, such as:

    Fructosyl Alanine: Similar in structure but contains alanine instead of glycine.

    Fructosyl Serine: Contains serine instead of glycine.

    Fructosyl Cysteine: Contains cysteine instead of glycine.

The uniqueness of Fructosyl Glycine alpha/beta Mixture lies in its specific interactions with biomolecules and its distinct diastereomeric composition, which can lead to different biological activities compared to its analogs.

Properties

IUPAC Name

2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO7/c10-4-2-16-8(15,7(14)6(4)13)3-9-1-5(11)12/h4,6-7,9-10,13-15H,1-3H2,(H,11,12)/t4-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWXBDYZZFSXIL-CCXZUQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CNCC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CNCC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270881
Record name N-(1-Deoxy-β-D-fructopyranos-1-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60644-20-4
Record name N-(1-Deoxy-β-D-fructopyranos-1-yl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60644-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Deoxy-β-D-fructopyranos-1-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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